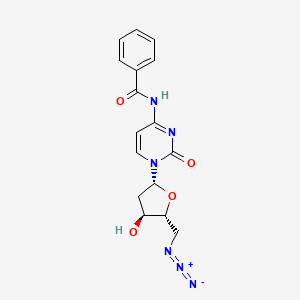
5'-Azido-N-benzoyl-2',5'-dideoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties This compound is characterized by the presence of an azido group at the 5’ position and a benzoyl group at the N position of the cytidine molecule
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reduction of 5’-azido-2’,5’-dideoxy intermediates using the Staudinger reaction . This reaction involves the use of triphenylphosphine and water to convert the azido group into an amino group, which can then be further modified to introduce the benzoyl group.
Industrial Production Methods
While specific industrial production methods for 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reagents like triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization reactions, particularly in the presence of copper(I) catalysts.
Common Reagents and Conditions
Triphenylphosphine: Used in the Staudinger reaction for azido group reduction.
Copper(I) Catalysts: Employed in click chemistry for cyclization reactions.
Toluene or Anhydrous Tetrahydrofuran: Solvents used in various reactions involving the compound.
Major Products Formed
Amino-Modified Nucleosides: Resulting from the reduction of the azido group.
Cyclized Macrocycles: Formed through intramolecular cyclization reactions.
科学研究应用
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5’-Azido-N-benzoyl-2’,5’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups. This can lead to the formation of modified nucleic acids that can be used to study protein-nucleic acid interactions and other biological processes .
相似化合物的比较
Similar Compounds
5’-Azido-2’,5’-dideoxycytidine: Lacks the benzoyl group but shares the azido modification.
5’-Amino-2’,5’-dideoxycytidine: Resulting from the reduction of the azido group.
5’-Azido-5’-deoxythymidine: Another nucleoside analog with similar azido modification.
Uniqueness
5’-Azido-N-benzoyl-2’,5’-dideoxycytidine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these modifications allows for the study of complex biological systems and the development of novel therapeutic agents .
属性
CAS 编号 |
74597-69-6 |
|---|---|
分子式 |
C16H16N6O4 |
分子量 |
356.34 g/mol |
IUPAC 名称 |
N-[1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C16H16N6O4/c17-21-18-9-12-11(23)8-14(26-12)22-7-6-13(20-16(22)25)19-15(24)10-4-2-1-3-5-10/h1-7,11-12,14,23H,8-9H2,(H,19,20,24,25)/t11-,12+,14+/m0/s1 |
InChI 键 |
OBDFXIWMWWPQSJ-OUCADQQQSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CN=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)

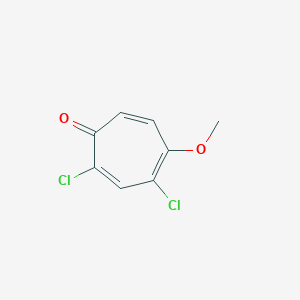
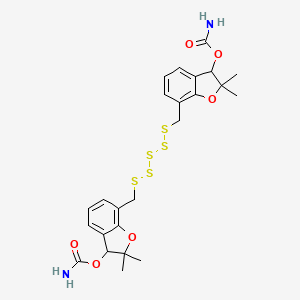
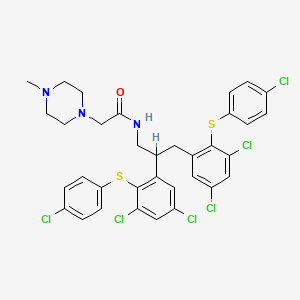
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)

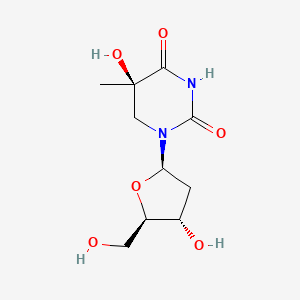


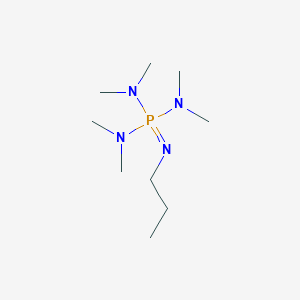
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
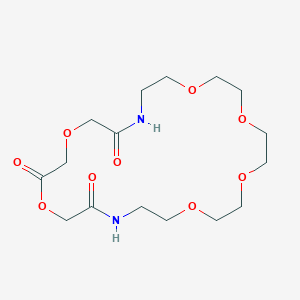
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
